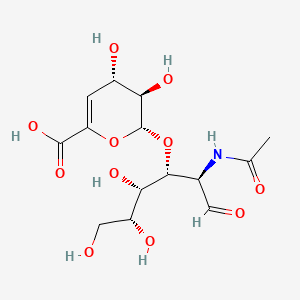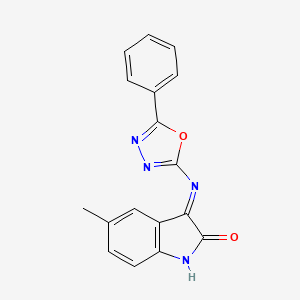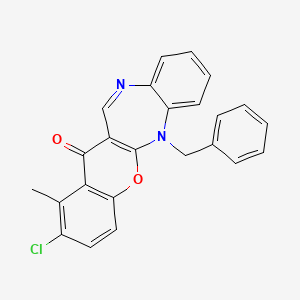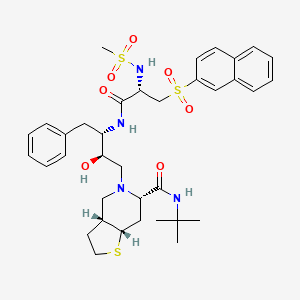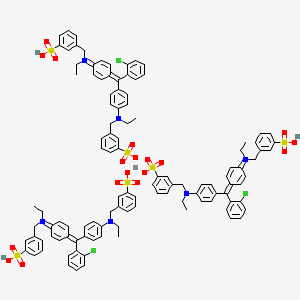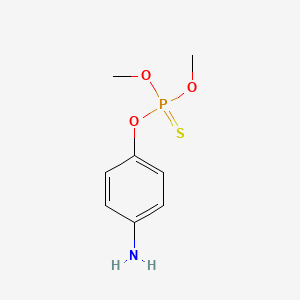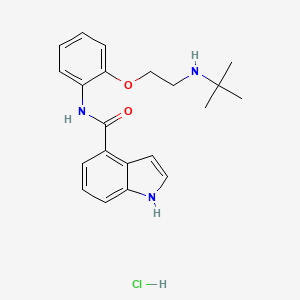
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group, all contributing to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the prolinamide and histidyl components, followed by their coupling with the pyrimidinyl carbonyl group. Industrial production methods often involve the use of advanced techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis to ensure high purity and yield.
Chemical Reactions Analysis
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate can be compared with other similar compounds, such as:
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate: This compound has a similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and reactivity.
L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate: The presence of an ethyl group instead of a butyl group also affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Properties
CAS No. |
128056-06-4 |
|---|---|
Molecular Formula |
C20H29N7O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4S)-1-butyl-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C20H29N7O5/c1-2-3-6-27-16(28)9-13(25-20(27)32)18(30)24-14(8-12-10-22-11-23-12)19(31)26-7-4-5-15(26)17(21)29/h10-11,13-15H,2-9H2,1H3,(H2,21,29)(H,22,23)(H,24,30)(H,25,32)/t13-,14-,15-/m0/s1 |
InChI Key |
TWGVFEWQAQUOKJ-KKUMJFAQSA-N |
Isomeric SMILES |
CCCCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CCCCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


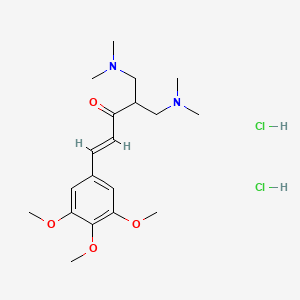
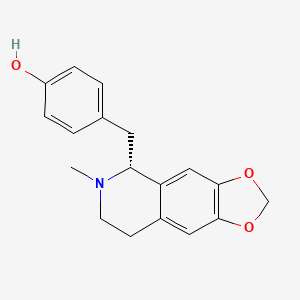

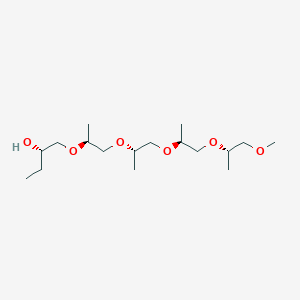
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
